Tetrahydro-2-(2-propynyloxy)-2H-pyran

説明

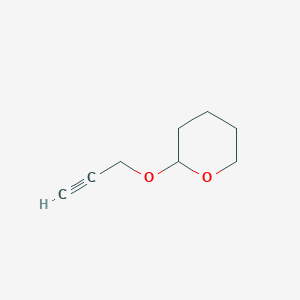

Structure

3D Structure

特性

IUPAC Name |

2-prop-2-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAXHIGPGBPPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016042 | |

| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-04-9 | |

| Record name | Propargyl tetrahydropyranyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propargyloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a valuable intermediate in organic synthesis. The primary synthetic route involves the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.[1] Its utility stems from the presence of a terminal alkyne, which can undergo a variety of coupling reactions, and a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols.[2][3] The synthesis of this compound is a foundational example of alcohol protection, a critical step in multi-step organic synthesis.[2][4] This guide details the efficient and high-yielding preparation of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed addition of propargyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][5] The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the hydroxyl group of propargyl alcohol.[3] Subsequent deprotonation yields the desired THP ether.[3]

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [6] |

| Molecular Weight | 140.18 g/mol | [6] |

| Appearance | Clear colorless to light yellow liquid | [6] |

| Boiling Point | 63-65 °C @ 9 mmHg | [6] |

| Density | 0.997 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.458 | [6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8 | [6] |

| Mass Spectra (MS-CI) | m/z calculated for C₈H₁₂O₂ [M+H]⁺: 141; measured: 141 | [6] |

Table 3: Reaction Parameters

| Parameter | Value | Reference(s) |

| Reactants | Propargyl alcohol, 3,4-Dihydro-2H-pyran | [6] |

| Catalyst | p-Toluenesulfonic acid monohydrate | [6] |

| Solvent | Dichloromethane (CH₂Cl₂) | [6] |

| Reaction Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 1 hour | [6] |

| Yield | 97.2% | [6] |

Experimental Protocol

This protocol is adapted from a literature procedure.[6]

4.1. Materials and Reagents

-

Propargyl alcohol (2.6 mL, 44.6 mmol)

-

3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)

-

p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)

-

Dichloromethane (45 mL)

-

Saturated aqueous sodium bicarbonate solution (30 mL)

-

Anhydrous magnesium sulfate

4.2. Procedure

-

To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) at 0 °C, add 3,4-dihydro-2H-pyran dropwise.

-

Stir the reaction mixture at 0 °C for 5 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extract the aqueous layer with dichloromethane (45 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

Visualizations

5.1. Reaction Pathway

References

An In-depth Technical Guide to the Formation of Tetrahydro-2-(2-propynyloxy)-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a critical process in organic synthesis for the protection of the hydroxyl group of propargyl alcohol. The formation of a tetrahydropyranyl (THP) ether is a widely employed strategy due to its ease of introduction, stability under a variety of non-acidic conditions, and facile cleavage under mild acidic conditions.[1] This protected form of propargyl alcohol is a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents.[][3]

Core Reaction Mechanism

The formation of this compound is an acid-catalyzed addition of propargyl alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP).[1] The tetrahydropyranylation of alcohols is a classic example of acetal formation.[4]

The mechanism proceeds through three key steps:

-

Protonation of Dihydropyran (DHP): An acid catalyst, such as p-toluenesulfonic acid (TsOH), protonates the double bond of DHP. This initial step results in the formation of a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[5]

-

Nucleophilic Attack: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack forms a new carbon-oxygen bond and results in a protonated ether intermediate.[5]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed oxonium ion. This final step yields the neutral this compound and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[5]

A significant aspect of this reaction is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can lead to a mixture of diastereomers if the alcohol substrate is chiral.[6]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [7][8] |

| Molecular Weight | 140.18 g/mol | [7][8] |

| Appearance | Clear colorless to light yellow liquid | [7] |

| Boiling Point | 63-65 °C at 9 mmHg | [7][8] |

| Density | 0.997 g/mL at 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | 1.458 | [7][8] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J=2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J=2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J=3.4 Hz, 1H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8 | [7] |

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound.

Materials:

-

Propargyl alcohol (2.6 mL, 44.6 mmol)

-

3,4-dihydro-2H-pyran (DHP) (4.3 mL, 46.8 mmol)

-

p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.09 g, 0.5 mmol)

-

Dichloromethane (DCM) (45 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of propargyl alcohol in dichloromethane (45 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate. Cool the mixture to 0 °C using an ice bath.[7]

-

Addition of DHP: Add 3,4-dihydro-2H-pyran dropwise to the cooled solution.[7]

-

Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to slowly warm to room temperature and continue stirring for 1 hour.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).[7]

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (45 mL). Combine all organic layers.[7]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7] A high yield (e.g., 97.2%) of the product as a yellow oil can be expected.[7]

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.[9]

General Experimental Workflow

The synthesis follows a standard workflow for organic reactions, encompassing reaction setup, execution, work-up, and purification.

Catalysts and Applications

Catalysts: While p-toluenesulfonic acid (TsOH) is a common and effective protic acid catalyst for this reaction, other catalysts can be employed, often depending on the substrate's sensitivity to acid.[1][10] These include:

-

Pyridinium p-toluenesulfonate (PPTS): A milder catalyst often used for acid-sensitive substrates.[11]

-

Lewis Acids: Various Lewis acids such as bismuth triflate and In(OTf)₃ have been shown to efficiently catalyze the tetrahydropyranylation of alcohols.[6][12]

-

Heterogeneous Catalysts: Solid-supported catalysts like silica-supported perchloric acid or zeolite H-beta offer advantages such as ease of removal (filtration) and potential for recycling.[6]

Applications: this compound serves as a versatile building block in organic synthesis. The protected propargyl group is stable to many reaction conditions, and the terminal alkyne can be further functionalized.[13] For example, the anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles.[13][14] This intermediate is used in the preparation of complex molecules such as 1,3-dienyl acetals and has been employed as a reagent in the synthesis of natural products like (-)-Histrionicotoxin and (-)-Exiguolide.[][13]

References

- 1. benchchem.com [benchchem.com]

- 3. This compound | 6089-04-9 | J-640454 [biosynth.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. This compound | 6089-04-9 [chemicalbook.com]

- 8. This compound 98 6089-04-9 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. znaturforsch.com [znaturforsch.com]

- 13. cenmed.com [cenmed.com]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to the Stability and Storage of Tetrahydro-2-(2-propynyloxy)-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile reagent used in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a propargyl group via an ether linkage. This structure incorporates a key functional group, a tetrahydropyranyl (THP) ether, which dictates its stability profile. The terminal alkyne group provides a reactive handle for various chemical transformations.

| Property | Value |

| CAS Number | 6089-04-9 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 63-65 °C at 9 mmHg |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

Stability Profile

The stability of this compound is primarily governed by the acid-labile tetrahydropyranyl (THP) ether linkage. THP ethers are a class of acetals, and their stability is highly dependent on the pH of the environment.

2.1. pH Stability

-

Acidic Conditions: The THP ether is highly susceptible to cleavage under acidic conditions. The presence of even mild acids can catalyze the hydrolysis of the acetal, leading to the deprotection of the alcohol (propargyl alcohol in this case) and the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. This reactivity is a key feature often exploited in synthetic chemistry for the protection and deprotection of alcohols.

-

Neutral and Basic Conditions: this compound is stable under neutral and basic conditions. The ether linkage is robust in the absence of acid catalysts.

2.2. Thermal Stability

2.3. Photostability

Specific photostability data for this compound is not available. However, as with many organic compounds, it is prudent to protect it from light to prevent potential photochemical degradation.

2.4. Incompatible Materials

-

Strong Oxidizing Agents: As an organic ether, this compound can react exothermically with strong oxidizing agents.

-

Strong Acids: As detailed above, strong acids will rapidly cleave the THP ether bond.

The following diagram illustrates the general stability and reactivity profile of this compound.

Caption: Logical diagram of the stability and reactivity of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

3.1. Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric components. |

| Light | Store in a light-resistant container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress and evaporation. |

3.2. Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames as the compound is flammable.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of vapors.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

3,4-Dihydro-2H-pyran

-

Propargyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of propargyl alcohol in dichloromethane at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Slowly add 3,4-dihydro-2H-pyran dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Protocol for Assessing Acidic Stability (Hydrolysis)

This protocol provides a general method to assess the stability of this compound under acidic conditions.

Materials:

-

This compound

-

A suitable solvent (e.g., methanol, tetrahydrofuran)

-

An acidic catalyst (e.g., p-toluenesulfonic acid, acetic acid)

-

Internal standard for quantitative analysis (e.g., dodecane for GC, dimethyl sulfoxide for NMR)

-

Analytical instrument (GC-MS or NMR)

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent, containing a known amount of the internal standard.

-

At time zero (t=0), add a known amount of the acidic catalyst to the solution.

-

Maintain the reaction mixture at a constant temperature (e.g., room temperature).

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a drop of triethylamine or a wash with saturated sodium bicarbonate solution).

-

Analyze the quenched aliquot by GC-MS or ¹H NMR to determine the ratio of the starting material to the deprotected product (propargyl alcohol) relative to the internal standard.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critically dependent on pH. It is stable under neutral and basic conditions but readily undergoes cleavage in the presence of acid. For optimal preservation of its quality, it should be stored in a refrigerated, dark, and dry environment under an inert atmosphere. Adherence to the recommended storage and handling guidelines will ensure its integrity for use in research and development.

References

Spectroscopic and Synthetic Profile of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, Tetrahydro-2-(2-propynyloxy)-2H-pyran. This compound serves as a crucial building block in various organic syntheses, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The following sections detail its spectroscopic characteristics, a validated experimental protocol for its preparation, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.83 | t | 3.4 | 1H | O-CH-O |

| 4.27 | ddd | 2.4, 11.3, 15.8 | 2H | O-CH₂-C≡ |

| 3.87-3.82 | m | 1H | O-CH₂ (pyran) | |

| 3.57-3.52 | m | 1H | O-CH₂ (pyran) | |

| 2.41 | t | 2.4 | 1H | ≡C-H |

| 1.89-1.70 | m | 2H | CH₂ (pyran) | |

| 1.67-1.50 | m | 4H | CH₂ (pyran) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 96.8 | O-CH-O |

| 79.7 | -C≡CH |

| 74.0 | -C≡CH |

| 61.9 | O-CH₂ (pyran) |

| 53.9 | O-CH₂-C≡ |

| 30.2 | CH₂ (pyran) |

| 25.3 | CH₂ (pyran) |

| 19.0 | CH₂ (pyran) |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

| Technique | Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Measured |

| MS | CI (Chemical Ionization) | 141 | 141 |

Molecular Formula: C₈H₁₂O₂, Molecular Weight: 140.18 g/mol [1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | ≡C-H | Stretching |

| ~2940 | C-H (alkane) | Stretching |

| ~2120 | -C≡C- | Stretching |

| ~1120 | C-O-C | Stretching |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.

Synthesis of this compound

This procedure outlines the acid-catalyzed protection of propargyl alcohol with 3,4-dihydro-2H-pyran.

Materials:

-

Propargyl alcohol

-

3,4-Dihydro-2H-pyran

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of propargyl alcohol (1 equivalent) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate at 0 °C under stirring.

-

Add 3,4-dihydro-2H-pyran (1.05 equivalents) dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of this compound.

References

"Tetrahydro-2-(2-propynyloxy)-2H-pyran reaction with alcohols"

An In-depth Technical Guide to the Reaction of Tetrahydro-2-(2-propynyloxy)-2H-pyran with Alcohols

Abstract

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity is due to its ease of installation, stability across a wide range of non-acidic conditions, and straightforward removal under acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of this compound, the THP-protected form of propargyl alcohol. The core focus is its reaction with alcohols, which primarily involves the acid-catalyzed cleavage (deprotection) of the THP ether. This document details the reaction mechanisms, provides specific experimental protocols for both the synthesis and deprotection, summarizes quantitative data, and illustrates key workflows, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanisms

The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a common resonance-stabilized oxocarbenium ion intermediate.[1][2]

Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)

The protection of an alcohol, such as propargyl alcohol, involves the acid-catalyzed addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[2] The key steps are:

-

Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1]

-

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1]

-

Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]

Deprotection of THP Ethers with Alcohols

The reaction of this compound with an alcohol under acidic conditions results in the cleavage of the THP ether, regenerating the original alcohol (propargyl alcohol). This process, known as alcoholysis (or hydrolysis if water is the nucleophile), is essentially the reverse of the protection reaction.[1][3]

-

Protonation: The acid catalyst protonates the ether oxygen of the THP group.[3]

-

Cleavage: The C-O bond cleaves, releasing the parent alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion seen during protection.[3]

-

Nucleophilic Quenching: A nucleophile, typically the alcohol solvent (R'-OH) or water, attacks the oxocarbenium ion.[2]

-

Deprotonation: The final deprotonation step yields 2-alkoxy-tetrahydropyran (if an alcohol is the solvent) or 2-hydroxy-tetrahydropyran (if water is present), and regenerates the acid catalyst.[3]

Synthesis of this compound

The synthesis of the title compound is a standard tetrahydropyranylation of propargyl alcohol. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS) being common choices.[2][4]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the THP protection of propargyl alcohol.[5]

Materials:

-

Propargyl alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.05-1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) in anhydrous DCM (45 mL), add p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Add 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) dropwise to the stirred solution.[5]

-

Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with saturated aqueous sodium bicarbonate solution (30 mL).[5]

-

Separate the layers and extract the aqueous layer with DCM (45 mL).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.[2]

Quantitative Data: Tetrahydropyranylation of Various Alcohols

The following table summarizes reaction conditions for the THP protection of various alcohols using different catalytic systems. Yields are typically high for primary and secondary alcohols.

| Entry | Alcohol | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Pyridinium chloride (2) | Solvent-free | 0.25 | RT | 95 | [6] |

| 2 | 1-Octanol | H₁₄[NaP₅W₃₀O₁₁₀] (0.1) | CH₂Cl₂ | 1.5 | Reflux | 96 | [7] |

| 3 | Cyclohexanol | H₁₄[NaP₅W₃₀O₁₁₀] (0.1) | CH₂Cl₂ | 2.0 | Reflux | 95 | [7] |

| 4 | Propargyl alcohol | p-TsOH·H₂O (1.1) | CH₂Cl₂ | 1.0 | 0 to RT | >95 | [5] |

| 5 | Allyl alcohol | Sulfated Zirconia | CH₂Cl₂ | 0.5 | RT | 94 | [8] |

| 6 | Geraniol | p-TsOH (catalytic) | DCM | - | RT | High | [9] |

Reaction with Alcohols: Deprotection Protocols

The cleavage of the THP ether is most commonly achieved using acidic hydrolysis or alcoholysis. The choice of acid and solvent is crucial and depends on the sensitivity of other functional groups in the molecule.[3] Propargyl groups are generally stable to these conditions.[4]

Detailed Experimental Protocols

Protocol 3.1.1: Deprotection using p-TsOH in Alcohol [2]

-

Materials: THP-protected alcohol (1.0 equiv), p-Toluenesulfonic acid monohydrate (0.2 equiv), and an alcohol solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the THP ether in the alcohol solvent (e.g., 2-propanol).[2]

-

Add p-TsOH·H₂O and stir the mixture at room temperature.[2]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-17 hours).[2]

-

Dilute the reaction mixture with water and neutralize carefully with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography if needed.[2]

-

Protocol 3.1.2: Mild Deprotection using Acetic Acid [3]

-

Materials: THP-protected alcohol (1.0 equiv), Acetic acid/THF/Water solution (e.g., 3:1:1 v/v/v).

-

Procedure:

-

Dissolve the THP ether in the acetic acid/THF/water mixture.[3]

-

Stir the solution at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, neutralize the mixture by slow addition of saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the deprotected alcohol.[3]

-

Quantitative Data: Deprotection of Various THP Ethers

This table shows various conditions for the deprotection of THP ethers, demonstrating the versatility of the method.

| Entry | Substrate (THP Ether of) | Catalyst / Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Nitrobenzyl alcohol | p-TsOH·H₂O | 2-Propanol | 17 | RT | quant. | [2] |

| 2 | Dodecanol | LiCl / H₂O | DMSO | 6 | 90 | 90 | [4] |

| 3 | Cinnamyl alcohol | LiCl / H₂O | DMSO | 6 | 90 | 89 | [4] |

| 4 | Benzyl alcohol | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 0.5 | Reflux | 98 | [7] |

| 5 | Cholesterol | Amberlyst-15 | Methanol | 2 | RT | 95 | [3] |

| 6 | 4-Phenylphenol | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 0.75 | Reflux | 97 | [7] |

Experimental and Logical Workflows

A generalized workflow for the protection-deprotection sequence is a cornerstone of multi-step synthesis. Efficient execution involves careful reaction setup, monitoring, and purification.

Applications in Research and Drug Development

The protection of propargyl alcohol as its THP ether is particularly relevant in medicinal chemistry and materials science. The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Protecting the hydroxyl group allows for selective modification at the alkyne terminus without interference from the acidic alcohol proton.[5]

Once the desired modifications are made, the THP group can be easily removed under mild acidic conditions to reveal the hydroxyl group for further functionalization or to yield the final target molecule. This strategy is integral to the synthesis of complex molecules, including pharmaceuticals, bioconjugates, and advanced materials.

Conclusion

This compound serves as a stable, protected form of propargyl alcohol. Its reaction with alcohols under acidic catalysis provides an efficient and high-yielding method for deprotection, regenerating the parent propargyl alcohol. The methodologies for both the formation and cleavage of this THP ether are robust, well-documented, and adaptable to a wide range of substrates. The stability of the THP group to non-acidic reagents makes it an invaluable tool in complex synthetic pathways, particularly in the development of novel therapeutic agents and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 6089-04-9 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dihydropyran (DHP) [commonorganicchemistry.com]

An In-depth Technical Guide to the Protecting Group Chemistry of Tetrahydro-2-(2-propynyloxy)-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a valuable protecting group for hydroxyl functionalities in organic synthesis. This compound, also known as propargyl 2-tetrahydropyranyl ether, is particularly useful in multi-step syntheses where the preservation of a propargyl alcohol moiety is crucial.

Introduction

This compound is a tetrahydropyranyl (THP) ether derivative of propargyl alcohol. The THP group is a widely employed acid-labile protecting group for alcohols due to its ease of introduction, general stability under neutral and basic conditions, and facile cleavage under mild acidic conditions. The presence of the terminal alkyne in this compound makes it a versatile intermediate for further synthetic transformations, such as cross-coupling reactions or cycloadditions.[1][2] It has been utilized as a key building block in the synthesis of complex natural products, including (-)-Histrionicotoxin and (-)-Exiguolide.[]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP).

Reaction Workflow: Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A detailed experimental procedure for the synthesis of this compound is as follows:

To a solution of propargyl alcohol (1.0 eq) in dichloromethane at 0 °C is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.02 eq). 3,4-Dihydro-2H-pyran (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields the pure this compound.

Quantitative Data: Synthesis

| Reactant/Reagent | Molar Ratio | Typical Yield | Reference |

| Propargyl Alcohol | 1.0 | 95-99% | [4] |

| 3,4-Dihydro-2H-pyran | 1.1 | [4] | |

| p-Toluenesulfonic acid | ~0.02 | [4] |

Protecting Group Chemistry

The primary application of this compound is as a protecting group for alcohols. The THP ether is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents.

Stability of the Protecting Group

| Condition | Stability |

| Strong bases (e.g., NaOH, LDA) | Stable |

| Organometallic reagents (e.g., Grignard, organolithiums) | Stable |

| Nucleophiles (e.g., amines, cyanides) | Stable |

| Reducing agents (e.g., NaBH4, LiAlH4) | Stable |

| Oxidizing agents (e.g., PCC, PDC) | Stable (alkyne may be sensitive) |

| Strong acids (e.g., HCl, H2SO4) | Unstable (cleavage occurs) |

| Lewis acids (e.g., BF3·OEt2, TiCl4) | Unstable (cleavage occurs) |

Deprotection of this compound

The removal of the THP protecting group is typically achieved under acidic conditions. A variety of methods can be employed, ranging from strong acids to milder catalytic systems. A non-acidic method is also available for substrates sensitive to acid.

Deprotection Workflow

Caption: Decision workflow for the deprotection of this compound.

Experimental Protocols: Deprotection

Method A: Acid-Catalyzed Methanolysis

To a solution of this compound (1.0 eq) in methanol is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.1 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected propargyl alcohol.

Method B: Mild Acid-Catalyzed Ethanolysis

For acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) can be used as a milder acid catalyst. To a solution of the protected alcohol (1.0 eq) in ethanol is added PPTS (0.2 eq). The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete as indicated by TLC. The work-up is similar to Method A.

Method C: Non-Acidic Cleavage with Lithium Chloride

In a flask, this compound (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water (typically 4:1 v/v). Lithium chloride (LiCl, 5.0 eq) is added, and the mixture is heated to 90-100 °C.[5][6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated to yield the deprotected alcohol. This method is particularly useful as it has been shown to be compatible with propargylic triple bonds.[6]

Quantitative Data: Deprotection

While specific yield data for the deprotection of this compound is not extensively reported, the following table provides general expectations for THP ether cleavage under various conditions.

| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield |

| A | p-TSA | Methanol | Room Temp. | 1-4 h | >90% |

| B | PPTS | Ethanol | Room Temp. - 60°C | 2-12 h | >85% |

| C | LiCl | DMSO/H₂O | 90-100°C | 4-8 h | >80% |

Applications in Synthesis

The terminal alkyne of this compound can be deprotonated with a strong base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to form new carbon-carbon bonds.[7] This reactivity makes it a valuable synthon in organic synthesis.

Reaction Pathway: C-C Bond Formation

Caption: Synthetic utility of this compound in C-C bond formation.

Conclusion

This compound is a versatile and efficient protecting group for propargyl alcohol. Its straightforward synthesis, well-defined stability, and multiple deprotection options make it a valuable tool in the arsenal of synthetic organic chemists. The presence of the alkyne functionality further enhances its utility, allowing for subsequent elaborations in complex molecule synthesis. Careful consideration of the substrate's sensitivity to acidic conditions should guide the choice of the deprotection method to ensure high yields and product purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6089-04-9 | J-640454 [biosynth.com]

- 4. This compound | 6089-04-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

- 7. cenmed.com [cenmed.com]

Deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents, and facile removal under mild acidic conditions. This guide provides an in-depth overview of the deprotection of a specific THP ether, Tetrahydro-2-(2-propynyloxy)-2H-pyran, to regenerate the parent propargyl alcohol. This transformation is a critical step in various synthetic routes, particularly in the synthesis of complex molecules where the propargyl moiety serves as a versatile functional handle for subsequent reactions such as click chemistry, Sonogashira coupling, or as a precursor to other functional groups.

Core Principles of Deprotection

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the acetal linkage. The reaction mechanism is initiated by the protonation of the ether oxygen of the THP ring, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the desired propargyl alcohol. The carbocation intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to form a harmless byproduct, 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran).

A variety of acidic catalysts can be employed for this transformation, ranging from mild Brønsted acids to solid-supported resins and Lewis acids. The choice of catalyst and reaction conditions is dictated by the sensitivity of the substrate to acidic conditions and the presence of other acid-labile functional groups. Importantly, the propargyl group is generally stable under the mild acidic conditions required for THP ether cleavage.[1]

Quantitative Data on Deprotection Methods

The following table summarizes various catalytic systems for the deprotection of THP ethers, including those applicable to this compound. The yields and reaction times can be substrate-dependent, but these examples provide a general guideline for expected outcomes.

| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Room Temp. | 16 h | 95 | A common and effective method.[2] |

| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Reflux | 5 h | 57 | Higher temperatures can sometimes lead to lower yields depending on the substrate.[2] |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol (MeOH) | 50 | 19 h | 90 | A milder alternative to p-TsOH, suitable for more sensitive substrates.[3] |

| Acetic acid/THF/Water (3:1:1) | Acetic acid/THF/Water | Room Temp. | Variable | Good to High | A widely used mild condition.[4] |

| Amberlyst-15 | Methanol (MeOH) | Room Temp. | Variable | Good to High | A solid-supported acid that simplifies workup through simple filtration.[4] |

| Trifluoroacetic acid (TFA) (20 mol%) | Methanol (MeOH) | Room Temp. | 15-30 min | High | A strong acid that allows for rapid deprotection. |

| Bismuth Triflate (Bi(OTf)₃) (1 mol%) | DMF/Methanol (9:1) | Room Temp. | Variable | High | A mild Lewis acid catalyst.[5] |

| Scandium Triflate (Sc(OTf)₃) | Methanol (MeOH) | Room Temp. | Variable | High to Excellent | Another effective Lewis acid catalyst.[2] |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temp. | 0.25 - 2 h | High | Can also effect oxidative deprotection; care should be taken with sensitive functional groups. |

| Magnesium Bromide (MgBr₂) | Diethyl ether (Et₂O) | Room Temp. | Variable | Good | A mild Lewis acid, particularly useful for substrates with other acid-sensitive groups.[2] |

Detailed Experimental Protocols

Below are detailed methodologies for some of the most common and effective methods for the deprotection of this compound.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a standard and highly efficient method for THP ether cleavage.

Materials:

-

This compound (1 equivalent)

-

p-Toluenesulfonic acid monohydrate (0.2 equivalents)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound in methanol.

-

Add p-Toluenesulfonic acid monohydrate to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl alcohol.

-

Purify the product by column chromatography if necessary.[2]

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Methanol

This method is milder than using p-TsOH and is suitable for substrates with higher acid sensitivity.

Materials:

-

This compound (1 equivalent)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

-

Methanol (MeOH)

Procedure:

-

Dissolve the this compound in methanol.

-

Add pyridinium p-toluenesulfonate to the solution.

-

Stir the reaction mixture at 50 °C for 19 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the resulting material by silica gel column chromatography to obtain the pure propargyl alcohol.[3]

Protocol 3: Deprotection using Amberlyst-15 in Methanol

The use of a solid-supported acid simplifies the workup procedure significantly.

Materials:

-

This compound (1 equivalent)

-

Amberlyst-15 resin (10-20% by weight)

-

Methanol (MeOH)

Procedure:

-

To a solution of this compound in methanol, add Amberlyst-15 resin.

-

Stir the suspension at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Wash the resin with a small amount of methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected propargyl alcohol.[4]

Visualizing the Process: Diagrams

To better illustrate the chemical transformation and experimental procedures, the following diagrams have been generated.

Caption: Acid-catalyzed deprotection mechanism of this compound.

Caption: General experimental workflow for the deprotection of THP ethers.

References

- 1. PubChemLite - this compound (C8H12O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. THP Deprotection - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]

A Comprehensive Technical Guide to Tetrahydro-2-(2-propynyloxy)-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies as requested.

Chemical Identity and Structure

This compound, also known as (2-Propynyloxy)tetrahydropyran, serves as a crucial intermediate and protecting group in the synthesis of complex organic molecules.[1][2]

-

Synonyms: (2-Propynyloxy)tetrahydropyran, (±)-Tetrahydro-2-(2-propynyloxy)-2H-pyran, 1-(2′-Tetrahydropyranyloxy)-2-propyne, 2-Propynyl 2-pyranyl ether[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 63-65 °C at 9 mmHg | [3][] |

| Density | 0.997 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.458 | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Storage Temperature | 2-8°C | [1][3] |

Table 2: Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.83 (t, J=3.4 Hz, 1H), 4.27 (ddd, J=2.4, 11.3, 15.8 Hz, 2H), 3.82-3.87 (m, 1H), 3.52-3.57 (m, 1H), 2.41 (t, J=2.4 Hz, 1H), 1.70-1.89 (m, 2H), 1.50-1.67 (m, 4H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 96.8, 79.7, 74.0, 61.9, 53.9, 30.2, 25.3, 19.0 | [3] |

| Mass Spectrum (MS-CI) | m/z: 141 [M+H]⁺ | [3] |

Synthesis Protocol

The most common method for the preparation of this compound is the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran.[3] This reaction serves as an excellent example of the formation of a tetrahydropyranyl (THP) ether, a common protecting group for alcohols.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from a literature procedure.[3]

Materials:

-

Propargyl alcohol (2.6 mL, 44.6 mmol)

-

3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)

-

p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)

-

Dichloromethane (DCM, 45 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add 3,4-dihydro-2H-pyran dropwise.

-

Stir the reaction mixture at 0 °C for 5 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (45 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting yellow oil is the desired product, this compound (expected yield: ~97%).[3]

Purification and Characterization:

-

Purification: If necessary, the product can be purified by flash column chromatography on silica gel using a hexane/ether (95:5) eluent.[3]

-

Characterization: The purity and identity of the product can be confirmed by Thin Layer Chromatography (TLC) (Rf = 0.30 in hexane/ether, 95:5), ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Applications in Organic Synthesis

This compound is a valuable reagent with diverse applications in organic chemistry.

4.1. Protecting Group for Propargyl Alcohol

The primary application of this compound is as a protected form of propargyl alcohol. The THP ether is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents. The anion formed by the deprotonation of the terminal alkyne can react with a wide range of electrophiles.[3] The THP group can be readily removed under acidic conditions to regenerate the alcohol.

Workflow for Use as a Protecting Group:

Caption: Workflow of THP as a protecting group for propargyl alcohol.

4.2. Synthesis of Natural Products and Bioactive Molecules

This compound has been employed as a key building block in the total synthesis of several complex natural products. Notable examples include:

-

(-)-Histrionicotoxin: A spiropiperidine alkaloid isolated from the skin of the Colombian poison frog, Dendrobates histrionicus.[]

-

(-)-Exiguolide: A 16-membered macrolide that acts as a fertilization inhibitor.[]

4.3. Other Applications

-

Preparation of 1,3-dienyl acetals. [3]

-

Polymer Chemistry: Used in the production of specialty polymers to enhance properties such as thermal stability and flexibility.[1]

-

Materials Science: Employed in the development of advanced coatings and adhesives due to its excellent adhesion properties.[1]

-

Flavor and Fragrance Industry: Its unique chemical structure is utilized in the creation of specific flavor profiles and fragrances.[1]

Safety Information

It is essential to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed.

-

Store in a well-ventilated place at 2-8°C.

-

Wear protective gloves, eye protection, and flame-retardant clothing.

For more detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile building block in organic synthesis. This compound is frequently utilized in the development of pharmaceuticals, agrochemicals, and materials science due to its unique structure and reactivity.[1] The synthesis primarily involves the protection of the hydroxyl group of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP), forming a tetrahydropyranyl (THP) ether.[2][3] This guide details the experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.

Core Synthesis Reaction

The principal method for synthesizing this compound is the acid-catalyzed reaction between propargyl alcohol and 3,4-dihydro-2H-pyran.[4] This reaction is a classic example of the use of DHP as a protecting group for alcohols.[2][5] The THP ether formed is stable under a variety of reaction conditions, yet can be easily removed by acidic hydrolysis to restore the alcohol.[2][3]

Reaction Pathway:

The synthesis proceeds via an acid-catalyzed Markownikov addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.[6]

Caption: Acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Propargyl alcohol | C₃H₄O | 56.06 | 114-115 | 0.948 | 1.432 |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 86 | 0.922 | 1.440 |

| This compound | C₈H₁₂O₂ | 140.18[4] | 63-65 at 9 mmHg[4][7] | 0.997[4][7] | 1.458[4][7] |

Detailed Experimental Protocols

Several detailed experimental procedures for the synthesis of this compound have been reported. Below is a representative protocol based on literature procedures.[4]

Materials:

-

Propargyl alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ether

Experimental Workflow:

Caption: General experimental workflow for the synthesis.

Detailed Procedure:

-

To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol) in dichloromethane (45 mL), 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) is added dropwise at 0 °C.[4]

-

The reaction mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.[4]

-

The reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).[4]

-

The aqueous layer is extracted with dichloromethane (45 mL).[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The resulting crude product, a yellow oil, can be further purified if necessary, for instance by flash column chromatography.[6] A typical yield for this reaction is high, around 97.2%.[4]

Characterization Data:

-

Thin Layer Chromatography (TLC): Rf = 0.30 (hexane/ether, 95:5).[4]

-

¹H NMR (400 MHz, CDCl₃): δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8.[4]

-

Mass Spectrometry (MS-CI): m/z calculated for C₈H₁₂O₂ [M+H]⁺, 141; found, 141.[4]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex molecules.[8] The anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles, allowing for further molecular elaboration.[4] It has been used as a reagent in the synthesis of natural products such as (-)-Histrionicotoxin and (-)-Exiguolide.[] Its utility also extends to materials science, where it is explored for the development of novel polymers and coatings.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. This compound | 6089-04-9 [chemicalbook.com]

- 5. Dihydropyran (DHP) [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 98 6089-04-9 [sigmaaldrich.com]

- 8. This compound | 6089-04-9 | J-640454 [biosynth.com]

Methodological & Application

Application Notes and Protocols for Tetrahydro-2-(2-propynyloxy)-2H-pyran in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as THP-propargyl ether, is a valuable reagent in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has become a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[1] The THP group serves as a robust protecting group for the hydroxyl functionality of propargyl alcohol, preventing unwanted side reactions and allowing for the selective introduction of the alkyne moiety into complex molecules. These application notes provide detailed protocols and data for the use of this compound in CuAAC reactions, with a focus on applications in drug development.

The use of the tetrahydropyranyl (THP) protecting group for alcohols is well-established in organic synthesis. It offers several advantages including low cost, ease of introduction, and general stability to most non-acidic reagents. This stability makes it compatible with a wide range of reaction conditions commonly employed in the synthesis of complex molecules.

Key Advantages of Using this compound in Click Chemistry

The primary advantage of using the THP-protected form of propargyl alcohol in click chemistry is the masking of the reactive hydroxyl group. This prevents its participation in undesired side reactions, which could otherwise occur under the conditions of subsequent synthetic steps or the click reaction itself. The THP ether is stable to many reagents and conditions where a free hydroxyl group would not be, such as in the presence of strong bases or nucleophiles.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis and deprotection of THP-protected alkynes, as well as the subsequent click chemistry reaction.

| Parameter | Synthesis of THP-propargyl ether | CuAAC Reaction with THP-propargyl ether | Deprotection of THP-triazole adduct |

| Reactants | Propargyl alcohol, 3,4-Dihydro-2H-pyran | THP-propargyl ether, Organic Azide | THP-protected triazole, Acid catalyst |

| Catalyst/Reagent | p-Toluenesulfonic acid (catalytic) | CuSO₄·5H₂O, Sodium Ascorbate | p-Toluenesulfonic acid or HCl |

| Solvent | Dichloromethane (DCM) | t-BuOH/H₂O (1:1) or other suitable solvents | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature or slightly elevated |

| Reaction Time | 1-2 hours | 1-24 hours | 1-4 hours |

| Typical Yield | >90% | >90% | Quantitative |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) to yield this compound.

Materials:

-

Propargyl alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 eq).

-

Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between this compound and an organic azide (e.g., benzyl azide).

Materials:

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

-

To the solution of the alkyne and azide, add the sodium L-ascorbate solution (0.1-0.2 eq).

-

Add the CuSO₄·5H₂O solution (0.01-0.05 eq) to initiate the reaction.

-

Stir the reaction mixture vigorously at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, the THP-protected 1,2,3-triazole, can be purified by column chromatography.

Protocol 3: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the final hydroxymethyl-substituted triazole.

Materials:

-

THP-protected 1,2,3-triazole

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or Hydrochloric acid (HCl)

-

Methanol or Ethanol

Procedure:

-

Dissolve the THP-protected triazole in methanol or ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate or a few drops of concentrated HCl.

-

Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole with a free hydroxymethyl group.

Mandatory Visualizations

Experimental Workflow for Synthesis of a Hydroxymethyl-1,2,3-Triazole

Caption: Workflow for the synthesis of a hydroxymethyl-1,2,3-triazole.

Application in Drug Discovery: Inhibition of Tubulin Polymerization

Many 1,2,3-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[2][3][4] This makes them attractive candidates for the development of anticancer agents. The triazole moiety often serves as a rigid linker to connect different pharmacophores that bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6][7]

Caption: Signaling pathway for triazole-mediated tubulin inhibition.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"protocol for alcohol protection with Tetrahydro-2-(2-propynyloxy)-2H-pyran"

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The formation of a tetrahydropyranyl (THP) ether is a robust and widely employed method for the protection of alcohols.[1][2][3] This method involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form a stable acetal.[4] The resulting THP ether is stable to a broad range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[1][4]

A key feature of the THP protecting group is its straightforward removal under mild acidic conditions, regenerating the original alcohol.[1][4] The compound "Tetrahydro-2-(2-propynyloxy)-2H-pyran" is an example of a THP-protected alcohol, specifically propargyl alcohol.[5] This document provides detailed protocols for the protection of alcohols via THP ether formation and the subsequent deprotection.

Reaction Mechanisms

The formation and cleavage of THP ethers are both acid-catalyzed processes.

Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)

The protection mechanism involves the acid-catalyzed addition of an alcohol to the enol ether functionality of DHP.

-

Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[4][6]

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[4][6]

-

Deprotonation: A base (typically the conjugate base of the acid catalyst or the solvent) removes a proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.[4]

Caption: Mechanism of THP ether formation.

Deprotection of THP Ethers

The deprotection of THP ethers is an acid-catalyzed hydrolysis, which is essentially the reverse of the protection reaction.

-

Protonation: The acid catalyst protonates the ether oxygen of the THP group.[5]

-

Cleavage: The carbon-oxygen bond cleaves to release the alcohol and form a resonance-stabilized oxocarbenium ion.[5]

-

Hydrolysis: A nucleophile, typically water, attacks the carbocation.

-

Tautomerization: The resulting hemiacetal is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[5]

Caption: Mechanism of THP ether deprotection.

Experimental Protocols

Protocol 1: Protection of an Alcohol as a THP Ether

This protocol describes a general procedure for the protection of a primary alcohol using DHP and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous DCM, add DHP (1.2-2.0 equiv).

-

Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 equiv) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude THP ether can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a THP Ether via Acidic Hydrolysis

This protocol outlines a common method for the acidic hydrolysis of THP ethers to regenerate the parent alcohol.

Materials:

-

THP-protected alcohol (1.0 equiv)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).[5]

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography on silica gel if necessary.[5]

Data Presentation

The following tables summarize typical reaction conditions and yields for the tetrahydropyranylation of various alcohols and the deprotection of the corresponding THP ethers.

Table 1: Tetrahydropyranylation of Various Alcohols